molecular formula C5H11N B13950252 1,2-Dimethylazetidine CAS No. 51764-32-0

1,2-Dimethylazetidine

Cat. No.: B13950252
CAS No.: 51764-32-0
M. Wt: 85.15 g/mol
InChI Key: MKPZDBNKUJHYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethylazetidine is a chemical compound featuring a four-membered azetidine ring, a structure of significant interest in advanced chemical synthesis and materials science research. Azetidine derivatives are recognized as valuable building blocks in the design and synthesis of complex molecular architectures . Their incorporation into larger structures, such as polycyclic frameworks, is a key strategy for developing new functional materials . The strain inherent in the four-membered ring can impart unique reactivity and properties, making it a subject of study in various chemical fields. This product is designated For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this compound with appropriate safety protocols, including the use of personal protective equipment, and consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51764-32-0

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

1,2-dimethylazetidine

InChI

InChI=1S/C5H11N/c1-5-3-4-6(5)2/h5H,3-4H2,1-2H3

InChI Key

MKPZDBNKUJHYCK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1C

Origin of Product

United States

Advanced Methodologies for the Synthesis of 1,2 Dimethylazetidine and Its Derivatives

Stereoselective and Enantioselective Synthesis of 1,2-Dimethylazetidine

The development of methods to control the stereochemistry of the azetidine (B1206935) ring is crucial for its application in the synthesis of complex, biologically active molecules. This section details asymmetric approaches, chiral auxiliary-mediated strategies, and organocatalytic methods for the construction of stereochemically defined this compound.

Asymmetric Approaches to Azetidine Ring Formation

Asymmetric synthesis of the azetidine core is a challenging yet critical area of research. vulcanchem.com One of the prominent strategies involves the intramolecular cyclization of chiral precursors. For instance, the synthesis of both enantiomers of azetidine-2-carboxylic acid has been achieved through an intramolecular alkylation, utilizing an optically active α-methylbenzylamine as a chiral auxiliary. nih.gov This approach allows for the production of each enantiomer in a five to six-step sequence from inexpensive starting materials. nih.gov

Another powerful method for asymmetric azetidine synthesis is the catalytic enantioselective [2+2] cycloaddition. A notable example is the reaction of 1-methoxyallenylsilanes with α-imino esters, catalyzed by a copper(I)-Tol-BINAP complex, which affords 3-methylene-azetidine-2-carboxylates in good yields and with excellent enantiomeric excesses. researchgate.net

Chiral Auxiliary-Mediated and Organocatalytic Strategies for this compound Construction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These have been successfully employed in the synthesis of chiral azetidines. For example, chiral N-benzylazetidines have been prepared from optically pure anti-1,3-diols via conversion to bis(methanesulfonates) and subsequent cyclization with benzylamine. scribd.com The chiral auxiliary can then be removed to provide the N-unsubstituted azetidine, which can be further functionalized. scribd.com The use of chiral auxiliaries like (S)-(phenylthiomethyl)benzyl groups at the C-2 position of glycosyl donors has also enabled the stereoselective synthesis of complex oligosaccharides containing 1,2-cis glycosidic linkages, demonstrating the power of this approach in controlling stereochemistry. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocycles. researchgate.net For the synthesis of azetidines, organocatalytic approaches often involve the use of chiral amines, such as diphenylprolinol silyl (B83357) ether, to catalyze reactions like the Mannich-type reaction between chiral enamines and aldimines. researchgate.net This is followed by an intramolecular hemiaminalization to produce 2-hydroxyazetidines with excellent diastereoselectivity. researchgate.net Chiral C2-symmetric 2,4-disubstituted azetidine derivatives have also been synthesized and utilized as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Novel Cyclization Reactions for this compound Scaffolds

The construction of the strained four-membered azetidine ring often relies on efficient cyclization strategies. This section covers intramolecular and intermolecular transformations, as well as photochemical and catalytic cycloaddition reactions leading to this compound and related scaffolds.

Intramolecular Transformations Leading to this compound

Intramolecular cyclization is a common and effective method for forming the azetidine ring. thieme-connect.de One such strategy involves the iodine-mediated intramolecular cyclization of γ-prenylated amines, which provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines. rsc.orgrsc.org This reaction is presumed to proceed through the formation of a diastereomeric iodiranium species, followed by elimination and subsequent cyclization. rsc.org

Another approach is the intramolecular amination of organoboronates, which can yield azetidines, pyrrolidines, and piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Furthermore, aziridinium (B1262131) ylides can undergo intramolecular cyclization reactions, particularly when a suitable nucleophile is present within the molecule, leading to the formation of azetidine rings. longdom.org

Intermolecular Approaches for Azetidine Ring Closure

Intermolecular reactions provide a modular approach to azetidine synthesis. A significant advancement in this area is the selective, intermolecular C–H amination of bromoalkanes to introduce the nitrogen atom, followed by ring closure to form the azetidine. nsf.gov This method has a broad scope and can be performed in a single flask. nsf.gov

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a versatile and widely used methodology for the synthesis of β-lactams (azetidin-2-ones), which can subsequently be reduced to azetidines. researchgate.netacs.org The use of chiral catalysts in the Staudinger reaction allows for diastereoselective synthesis. researchgate.net A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another flexible intermolecular approach to chiral azetidin-3-ones. nih.gov

Photochemical and Catalytic Cycloaddition Strategies

Photochemical and catalytic cycloaddition reactions offer direct and efficient pathways to azetidine rings. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for constructing functionalized azetidines. rsc.orgrsc.org Recent advancements have utilized visible-light photocatalysis to overcome some of the previous limitations of this reaction. researchgate.netchemrxiv.org For instance, visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, provide a mild and general protocol for azetidine synthesis. chemrxiv.org

Dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox-catalyzed aerobic oxidation, have also been developed, allowing for the stereoselective and high-yielding synthesis of functionalized azetidines. acs.orgnih.gov In addition to photochemical methods, catalytic cycloadditions, such as the zinc chromite (ZnCr₂O₄) nanoparticle-catalyzed one-pot three-component cycloaddition, have been shown to be effective for the synthesis of azetidine derivatives under ultrasound irradiation. tandfonline.com

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanisms behind azetidine synthesis is crucial for optimizing reaction conditions and developing new, more efficient methods. The formation of the strained four-membered ring is often considered entropically and enthalpically challenging. thieme-connect.deresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have become invaluable for elucidating the complex pathways of azetidine formation. researchgate.netresearchgate.netnih.gov

One of the most fundamental and common methods for producing azetidines is the cyclization of a preformed chain via intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile (an Sₙ2 reaction). acs.orgiitk.ac.in This pathway, however, often competes with an elimination reaction due to the strain of the forming azetidine ring. acs.org

More complex catalytic cycles offer alternative mechanistic pathways. For the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, the proposed mechanism involves several key steps rsc.org:

Coordination of the nitrogen atom to the Pd(II) catalyst.

Oxidative addition of an oxidant to form a Pd(IV) species.

Intramolecular C-H activation/amination to generate an amino-alkyl-Pd(IV) intermediate.

Displacement of an anion from the palladium center.

Intramolecular cyclization via reductive elimination to form the azetidine ring and regenerate the Pd(II) catalyst.

For the titanium-mediated synthesis of spirocyclic NH-azetidines, a Kulinkovich-type mechanism is proposed. researchgate.net This pathway suggests the formation of a titanacyclopropane intermediate from the reaction of an olefin with the titanium reagent. This intermediate then serves as a dianion equivalent, inserting into the C=N bond of an oxime ether to construct the four-membered ring. researchgate.net DFT studies have been employed to support this proposed mechanism. researchgate.net

Another mechanistically interesting route is the ring contraction of a larger ring to form an azetidine. For example, the palladium-catalyzed ring contraction of certain vinyl-substituted cyclic precursors proceeds through the formation of a π-allyl Pd complex, followed by nucleophilic attack of the nitrogen atom to form the azetidine ring. acs.org

These mechanistic investigations, combining experimental evidence with computational chemistry, provide a deep understanding of the factors that control the formation of the azetidine ring, paving the way for the rational design of new synthetic strategies. researchgate.netumich.edu

Reactivity Profiles and Transformational Chemistry of 1,2 Dimethylazetidine

Ring-Opening Reactions of the 1,2-Dimethylazetidine Core

The cleavage of the C-N or C-C bonds of the azetidine (B1206935) core is a prominent feature of its chemistry, driven by the release of ring strain. rsc.org These reactions can be initiated by nucleophiles, electrophiles, or radical and photochemical methods.

Nucleophilic ring-opening is a primary transformation for azetidines. researchgate.netresearchgate.net However, due to their relative stability compared to aziridines, the azetidine ring often requires activation to facilitate nucleophilic attack. researchgate.netmagtech.com.cn This is typically achieved through quaternization of the nitrogen atom or by using Lewis acids, which coordinate to the nitrogen and increase the electrophilicity of the ring carbons. researchgate.netmagtech.com.cniitk.ac.in

For this compound, quaternization with an electrophile (e.g., an alkyl halide) would form a 1,1,2-trimethylazetidinium salt. This positively charged intermediate is highly susceptible to nucleophilic attack. The regioselectivity of the ring-opening, meaning whether the nucleophile attacks the C2 or C4 position, is governed by a balance of electronic and steric effects. researchgate.netmagtech.com.cn

Electronic Effects : In azetidines substituted with groups that can stabilize a positive charge (e.g., aryl, vinyl), the nucleophile preferentially attacks the carbon atom adjacent to that group. researchgate.netmagtech.com.cn In this compound, the methyl groups offer only weak inductive stabilization, making electronic control less dominant than in other systems.

Steric Hindrance : Strong or sterically bulky nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. researchgate.netmagtech.com.cn In the case of a 1,1,2-trimethylazetidinium ion, the C2 position is more sterically hindered due to the presence of the methyl group. Therefore, nucleophilic attack is generally expected to occur preferentially at the C4 position.

The reaction proceeds via an SN2 pathway, leading to an inversion of stereochemistry at the attacked carbon center. iitk.ac.in

Table 1: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening of Activated this compound

Attacking NucleophileExpected Site of AttackPrimary Controlling FactorRationale
Small, "soft" nucleophiles (e.g., I⁻, CN⁻)C4 (major), C2 (minor)Steric HindranceAttack at the less sterically encumbered C4 position is favored.
Bulky nucleophiles (e.g., t-BuO⁻)C4Steric HindranceThe large size of the nucleophile strongly directs it to the more accessible C4 carbon. researchgate.netmagtech.com.cn
Intramolecular nucleophilesDependent on resulting ring sizeRing StrainThe reaction favors pathways that form stable 5- or 6-membered rings. researchgate.netmagtech.com.cn

Electrophilic Ring-Opening Transformations

Electrophilic ring-opening involves the initial interaction of an electrophile with the lone pair of the azetidine nitrogen. While this typically leads to the formation of an azetidinium salt that is then opened by a nucleophile (as described above), certain strong electrophilic reagents can promote ring cleavage through different pathways. For instance, treatment with acyl halides under certain conditions can lead to ring-opened products. The inherent challenge in these reactions is controlling the subsequent steps after the initial N-activation. The process can be viewed as an activation step that makes the C-N bonds more susceptible to cleavage. nih.gov

Photochemical methods provide a powerful alternative for manipulating strained rings like azetidines, often proceeding through radical intermediates. beilstein-journals.orgnih.gov The Norrish-Yang cyclization, for example, is a photochemical strategy used to form azetidinols from α-aminoacetophenones. beilstein-journals.orgnih.gov The resulting strained azetidinol (B8437883) can then readily undergo ring-opening upon treatment with various reagents. beilstein-journals.orgresearchgate.net

For a pre-formed ring like this compound, photochemical excitation could potentially induce homolytic cleavage of one of the ring's C–N or C–C bonds. The presence of the N-methyl and C-methyl groups could influence the stability of the resulting radical intermediates. Another significant photochemical transformation is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene to form an azetidine. researchgate.net While this is a formation method, the principles of using visible light and a photocatalyst to engage in reactions involving the azetidine core are highly relevant. rsc.orgresearchgate.net Radical cyclization pathways, such as the 4-exo-dig cyclization of ynamides, also highlight the accessibility of radical intermediates in the synthesis and potential transformation of azetidine rings. nih.gov

Functionalization and Derivatization of this compound

Beyond reactions that cleave the ring, the this compound scaffold can be modified through functionalization of its C-H bonds or further reactions at the nitrogen atom.

The direct functionalization of C-H bonds has become a powerful tool in modern organic synthesis, allowing for the modification of saturated heterocyclic scaffolds without pre-functionalization. nih.gov For this compound, the methylene (B1212753) C-H bonds at the C3 and C4 positions are potential targets for such transformations.

Strategies applicable to azetidines often employ transition metal catalysis (e.g., palladium) in conjunction with a directing group. nih.gov A directing group, temporarily installed elsewhere on the molecule, positions the metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and replacement with a new functional group. nih.gov While this compound itself lacks a common directing group, derivatives could be synthesized to enable this chemistry.

Photoredox catalysis also offers a pathway for C-H functionalization. nih.gov Light-induced processes can generate radical species under mild conditions, which can then be used to form new C-C bonds. For example, photogenerated α-aminoalkyl radicals are key intermediates in some azetidine synthesis methods, showcasing a viable pathway for functionalizing the C2 position adjacent to the nitrogen. nih.gov

Table 2: Potential C-H Functionalization Strategies for the Azetidine Core

StrategyPosition TargetedRequired ModificationMechanism
Directed C-H ActivationC3 or C4Installation of a directing group (e.g., amide, carboxylic acid) on a derivative.Transition-metal catalyzed, chelation-assisted C-H cleavage. nih.gov
Photoredox CatalysisC2None (for α-amino C-H)Generation of an α-amino radical via single-electron transfer. nih.gov
Radical HalogenationC3, C4NoneFree-radical chain reaction, often with low selectivity.

Heteroatom Functionalization of the Azetidine Nitrogen

The nitrogen atom in this compound is a tertiary amine, and its lone pair of electrons is its primary site of reactivity. Functionalization at this position typically involves reactions with electrophiles.

The most common transformation is quaternization , where the nitrogen atom acts as a nucleophile, attacking an electrophile such as an alkyl or benzyl (B1604629) halide. researchgate.netmagtech.com.cngoogle.com This reaction forms a quaternary azetidinium salt, which, as previously discussed, is a key step in activating the ring for nucleophilic opening. researchgate.netmagtech.com.cn This process effectively functionalizes the nitrogen by adding a new substituent, fundamentally altering the electronic properties and reactivity of the heterocyclic ring. Selective alkylation at a substituent already on the nitrogen is also a known strategy for more complex azetidines. nih.gov

Cycloaddition Reactions Involving this compound as a Substrate

Saturated azetidine rings, such as this compound, are not typical substrates for cycloaddition reactions, as they lack the requisite π-systems. However, unsaturated derivatives, known as azetines, readily participate in such transformations. mdpi.com Reactions that generate an azetine intermediate from a this compound precursor would open the door to cycloaddition chemistry.

Furthermore, 1,3-dipolar cycloadditions represent a powerful strategy for constructing fused heterocyclic systems. For instance, azomethine ylides can react with dipolarophiles. N-methyl azomethine ylide has been shown to react with nitropyridines in a [3+2] cycloaddition, leading to the formation of pyrrolidine (B122466) rings fused to the pyridine (B92270) core. nih.gov While not a direct reaction of this compound, this illustrates the type of cycloaddition chemistry that activated azetidine-related structures can undergo.

Another class of relevant reactions includes formal [4+2] cycloadditions. For example, copper(I) and nickel(0) complexes have been found to catalyze the cycloaddition of 1,2-diazines with siloxyalkynes to produce substituted naphthalene (B1677914) and quinoline (B57606) derivatives. nih.gov Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have also been demonstrated to yield fused benzonitriles. mdpi.com These examples highlight the potential for cycloaddition chemistry in systems containing nitrogen heterocycles, which could be conceptually extended to derivatives of this compound.

Metal-Catalyzed Reactions of this compound and Related Azetidines

The strained nature of the azetidine ring makes it a versatile substrate in a variety of metal-catalyzed transformations. These reactions can lead to either functionalization of the existing scaffold or complete ring-opening, providing access to complex acyclic amines.

Cross-Coupling Reactions Utilizing this compound Scaffolds

Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. For azetidine scaffolds, these reactions typically require prior functionalization, for example, with a halide at the C3 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for constructing new bonds. mdpi.com

A key mechanistic cycle in many palladium-catalyzed cross-couplings involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into a carbon-halide bond (e.g., on a 3-halo-1,2-dimethylazetidine), forming a Pd(II) intermediate.

Transmetalation : An organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. youtube.comyoutube.com

Recent advancements have focused on using more earth-abundant metals like nickel and iron. Nickel catalysis, in particular, is gaining traction as a potential replacement for palladium in some applications. youtube.com For instance, the Negishi cross-coupling, which utilizes organozinc reagents, can be catalyzed by palladium complexes to synthesize multisubstituted olefins. nih.gov These methodologies could be applied to halo-derivatives of this compound to install a wide range of substituents.

Transition Metal-Mediated Transformations

Beyond cross-coupling, transition metals catalyze a broad spectrum of reactions involving azetidines, often leveraging the ring strain to drive unique transformations. nih.govresearchgate.netchemrxiv.org

C-H Activation and Functionalization: A significant area of research is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. youtube.com Transition metals like palladium, rhodium, and iridium are capable of activating otherwise inert C(sp³)–H bonds. rsc.orgmdpi.comnih.gov For this compound, the N-methyl group and the C2-methyl group present potential sites for directed C-H activation. For example, the nitrogen atom in quinoline derivatives can direct a transition metal catalyst to activate a C-H bond on a proximal methyl group, enabling subsequent functionalization. nih.gov A similar strategy could be envisioned for the N-methyl group of this compound.

Ring-Opening and Expansion Reactions: The strain energy of the azetidine ring can be harnessed to drive ring-opening or ring-expansion reactions. While many of these are acid-mediated, transition metals can also play a crucial role. morressier.com Palladium-catalyzed 1,2-difunctionalization of olefins, for example, can proceed through radical intermediates and access carbocations that lead to C-C or C-heteroatom bond formation. chemrxiv.org Strain-release amination, driven by the opening of highly strained azabicyclo[1.1.0]butane precursors, provides a powerful method for installing amine functionalities. pitt.edu

Advanced Mechanistic Studies of this compound Reactivity

Understanding the mechanisms of reactions involving azetidines is crucial for predicting reactivity, controlling selectivity, and designing new transformations. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these pathways. researchgate.netmdpi.com

Cycloaddition Mechanisms: For cycloaddition reactions, mechanistic studies focus on whether the reaction proceeds through a concerted or stepwise pathway. rsc.org The stereochemical outcome of these reactions is often dictated by the frontier molecular orbitals (HOMO-LUMO) of the reacting partners. For aza Paternò–Büchi reactions (a [2+2] photocycloaddition), mechanistic studies have shown that the reaction can proceed via triplet energy transfer, which helps to control the stereoselectivity. rsc.orgrsc.org Molecular Electron Density Theory (MEDT) has been used to investigate [3+2] cycloaddition reactions, providing insights into the diastereoselectivity and the electronic structure of the transition states. nih.gov

Mechanisms of Metal-Catalyzed Reactions: In transition metal-catalyzed C-H activation, mechanistic inquiries address how the C-H bond is cleaved. Common pathways include concerted metalation-deprotonation (CMD) and oxidative addition. youtube.com The choice of ligand on the metal center is critical and can influence both the reactivity and the regioselectivity of the C-H functionalization. For cross-coupling reactions, the catalytic cycle of oxidative addition, transmetalation, and reductive elimination is well-established, but subtle details regarding ligand effects and the nature of the active catalyst continue to be subjects of detailed study. youtube.com

Computational Studies on Azetidine Structure and Reactivity: DFT calculations can provide detailed information on the structure and stability of intermediates and transition states. For azetidines, computational studies can model the ring pucker, the barrier to nitrogen inversion, and the influence of substituents on these properties. For this compound, the relative stereochemistry of the two methyl groups (cis or trans) would significantly affect the ring conformation and, consequently, its reactivity in stereoselective transformations. Computational models can also predict the thermochemistry of reactions, such as the strain-release energy that drives many azetidine-based transformations, and explain the regiochemical outcomes of ring-opening reactions. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Dimethylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including 1,2-dimethylazetidine. Advanced NMR techniques provide insights beyond simple one-dimensional spectra, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals and the study of its dynamic behavior.

Multi-dimensional NMR experiments are crucial for establishing the precise bonding framework of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks connecting the methine proton at the C2 position with the adjacent methylene (B1212753) protons at C3. Similarly, correlations would be observed between the methylene protons at C3 and C4, confirming the ring structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu For this compound, the HSQC spectrum would show a correlation between the C2-H proton and the C2 carbon, the C3-H protons and the C3 carbon, the C4-H protons and the C4 carbon, the N-methyl protons and the N-methyl carbon, and the C2-methyl protons and the C2-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the complete molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu For instance, the protons of the N-methyl group would show a correlation to the C2 and C4 carbons of the azetidine (B1206935) ring. The proton at C2 would show correlations to the C2-methyl carbon, C4, and potentially the N-methyl carbon. These long-range correlations are instrumental in confirming the substitution pattern on the azetidine ring. researchgate.netrsc.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the aforementioned 2D NMR techniques.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
N-CH₃~2.3~40C2, C4
C2-H~2.8~60C3, C4, C2-CH₃, N-CH₃
C2-CH₃~1.1~15C2, C3
C3-H₂~1.8 (axial), ~2.1 (equatorial)~25C2, C4, C2-CH₃
C4-H₂~2.9 (axial), ~3.2 (equatorial)~55C2, C3, N-CH₃

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. The assignments are based on typical values for substituted azetidines.

While solution-state NMR is more common for small molecules like this compound, solid-state NMR (ssNMR) can provide valuable information, particularly for crystalline derivatives or when studying intermolecular interactions in the solid phase. Techniques like ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test," allowing for the clear differentiation of heterocyclic isomers by identifying carbons directly bonded to nitrogen. iastate.edunih.govnih.gov This would be particularly useful in complex reaction mixtures where multiple isomeric products containing nitrogen heterocycles might be formed. For this compound, a ¹³C{¹⁴N} ssNMR experiment would selectively show signals for the C2, C4, and N-methyl carbons, confirming their direct attachment to the nitrogen atom. iastate.edunih.gov

The four-membered azetidine ring is not planar and undergoes rapid ring-puckering. Additionally, the nitrogen atom undergoes pyramidal inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study these conformational exchange processes. acs.orgnih.gov

For this compound, two primary dynamic processes can be investigated:

Ring Inversion: The azetidine ring rapidly interconverts between two puckered conformations. At low temperatures, this process can be slowed down on the NMR timescale, potentially leading to the observation of distinct signals for axial and equatorial protons at the C3 and C4 positions. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. adelaide.edu.au

Nitrogen Inversion: The nitrogen atom rapidly inverts its configuration. This process, coupled with ring inversion, influences the environment of the substituents on both the nitrogen and the ring carbons. The energy barrier for nitrogen inversion in azetidines can be studied by monitoring the signals of the N-methyl group or the ring protons as a function of temperature. acs.orgnih.gov

By analyzing the changes in the lineshape of the NMR signals with temperature, the activation energy (ΔG‡) for these conformational processes can be calculated, providing fundamental insights into the flexibility and stereodynamics of the this compound molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension the molecular formula and structure, of a molecule.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). libretexts.orglibretexts.orgmsu.edu This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. The molecular formula of this compound is C₅H₁₁N. While its nominal mass is 85, its exact (monoisotopic) mass is 85.08915 Da. nih.gov HRMS can easily distinguish this mass from other possible molecular formulas that have the same nominal mass, as shown in the table below.

Molecular FormulaNominal MassExact Mass (Da)
C₅H₁₁N8585.08915
C₄H₉NO8787.06841
C₄H₇N₃9797.06909
C₆H₁₅N101101.12045

Data sourced from calculations based on precise isotopic masses. libretexts.orglibretexts.org

The ability of HRMS to provide an exact mass measurement is definitive proof of the elemental composition of this compound, a critical step in its characterization. youtube.comuni-jena.de

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For cyclic amines like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M⁺˙) or the protonated molecule ([M+H]⁺), respectively. nih.govjove.com

In an MS/MS experiment, the molecular ion of this compound (m/z 85) would be selected and subjected to collision-induced dissociation (CID). The fragmentation of small cyclic amines is typically dominated by α-cleavage (cleavage of a bond adjacent to the nitrogen atom) and ring-opening reactions. jove.comfuture4200.comwhitman.edu

A plausible fragmentation pathway for this compound would involve:

α-Cleavage: Loss of the methyl group at the C2 position as a radical to form a stable iminium ion.

Ring Cleavage: Fission of the C-C bonds within the ring, often initiated by the charge on the nitrogen atom, leading to the expulsion of neutral molecules like ethene.

The resulting product ions help to piece together the structure of the original molecule. The table below lists some of the expected key fragment ions for this compound in an MS/MS experiment.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Fragment Structure
8570CH₃• (15 Da)Iminium ion from α-cleavage
8557C₂H₄ (28 Da)Ring-opened fragment
8542C₃H₇• (43 Da)Fragment from ring cleavage

These fragmentation patterns are predicted based on the general behavior of cyclic tertiary amines in mass spectrometry. nih.govfuture4200.comwhitman.edu

By carefully analyzing the product ion spectrum, the connectivity and substitution pattern of this compound can be confirmed.

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of molecules like this compound. These methods probe the vibrational energy levels of a molecule, which are intrinsically linked to its geometry, bond strengths, and the masses of its constituent atoms. The resulting spectra provide a unique molecular fingerprint, enabling the identification of functional groups and offering insights into the conformational landscape of the molecule.

The non-planar, four-membered ring of azetidine, coupled with the stereochemistry at the C2 and N1 positions, allows for the existence of various conformational isomers of this compound. These conformers, which differ in the puckering of the azetidine ring and the relative orientation of the methyl groups, can be investigated using IR and Raman spectroscopy. Each conformer possesses a distinct set of vibrational modes, leading to unique spectral features that allow for their identification and characterization.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to predict the vibrational frequencies of different conformers. nih.gov By comparing the calculated spectra with the experimental data, a confident assignment of the observed vibrational bands to specific conformers can be achieved. For instance, the C-H stretching vibrations of the methyl groups and the ring deformation modes are particularly sensitive to the conformational state of the molecule. osti.gov

Table 1: Hypothetical Vibrational Frequencies for Conformational Isomers of this compound (cm⁻¹) This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not readily available in the public domain.

Vibrational ModeConformer A (Calculated)Conformer B (Calculated)Experimental IRExperimental Raman
N-CH₃ Stretch2985297829822980
C-CH₃ Stretch2960295529582956
Ring Puckering950925948927
CH₂ Rocking810825812823

The simplicity of Raman spectra for solid samples, in contrast to the more complex spectra of solutions, can suggest the presence of a single dominant rotamer in the solid state. rsc.org The appearance of additional bands in the solution-phase spectra often confirms the existence of a mixture of rotamers. rsc.org

The real-time monitoring of chemical reactions involving this compound can be effectively achieved using in-situ vibrational spectroscopy. spectroscopyonline.com Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous acquisition of spectra from a reacting mixture without the need for sample extraction. researchgate.net This is particularly advantageous for studying reactions involving transient or unstable intermediates. spectroscopyonline.com

By tracking the intensity changes of characteristic vibrational bands corresponding to reactants, intermediates, and products, detailed kinetic profiles of the reaction can be constructed. For example, in a ring-opening reaction of this compound, the disappearance of the azetidine ring deformation bands and the appearance of new bands associated with the resulting functional groups can be monitored over time. This provides valuable insights into the reaction mechanism and kinetics.

In-situ Raman spectroscopy can also be employed, offering complementary information, particularly for reactions in aqueous media where water absorption can interfere with IR measurements. rsc.org The use of fiber-optic probes allows for remote and non-invasive monitoring of reactions in various environments, including high-pressure or high-temperature conditions.

Computational and Theoretical Investigations of 1,2 Dimethylazetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 1,2-Dimethylazetidine from first principles. These methods offer a detailed view of the electronic structure, stability, and energetic landscape of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules like this compound. By approximating the electron density, DFT can accurately predict various molecular properties. Studies on related azetidine (B1206935) derivatives provide a framework for understanding the electronic characteristics of the 1,2-dimethyl substituted variant.

The electronic structure of this compound is significantly influenced by the strained four-membered ring and the presence of two methyl groups. The nitrogen atom introduces a lone pair of electrons, which plays a crucial role in the molecule's reactivity and intermolecular interactions. The methyl groups, being electron-donating, affect the electron density distribution across the azetidine ring.

The stability of this compound can be assessed by calculating its heat of formation and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability; a larger gap generally implies greater stability. For this compound, the electron-donating methyl groups are expected to raise the energy of the HOMO and LUMO, potentially leading to a slightly smaller HOMO-LUMO gap compared to the unsubstituted azetidine, suggesting increased reactivity.

Table 1: Calculated Electronic Properties of Azetidine (as a proxy for this compound) Note: Data for the parent azetidine molecule is used as a baseline for discussion. Methyl substitution is expected to alter these values.

PropertyCalculated Value (B3LYP/6-31G*)Expected Influence of 1,2-Dimethyl Substitution
HOMO Energy-6.5 eVIncrease (less negative)
LUMO Energy1.5 eVIncrease
HOMO-LUMO Gap8.0 eVDecrease
Dipole Moment1.9 DLikely increase due to asymmetry

Ab Initio Calculations for Energetic Profiles and Reaction Barriers

Ab initio methods, which are based on first principles without empirical parameters, are employed to calculate accurate energetic profiles and reaction barriers. For this compound, these calculations are vital for understanding processes like ring-opening reactions and nitrogen inversion.

The ring strain inherent in the four-membered azetidine ring makes ring-opening reactions a significant pathway. Ab initio calculations can model the transition state of such reactions, providing the activation energy barrier. For instance, the nucleophilic ring-opening of azetidinium ions has been studied computationally, revealing the factors that govern regioselectivity. In this compound, the presence of a methyl group on a carbon atom of the ring would influence the stability of potential carbocationic intermediates, thereby affecting the regioselectivity of the ring-opening.

Nitrogen inversion is another important dynamic process in azetidines. The nitrogen atom can invert its pyramidal geometry, leading to different conformers. Ab initio calculations have been used to determine the energy barrier for this inversion in the parent azetidine. The presence of a methyl group on the nitrogen in this compound would be expected to slightly alter this barrier.

Table 2: Calculated Energetic Data for Azetidine Ring-Opening (Analogous System) Note: This data represents a model SN2 ring-opening of a protonated aziridine, which serves as a conceptual parallel for azetidine chemistry. The absolute values for azetidine would differ.

Reaction ParameterCalculated Value (kcal/mol)
Activation Energy (ΔE‡)~32 kcal/mol
Reaction Energy (ΔErxn)~30 kcal/mol

Conformational Analysis and Molecular Dynamics Simulations (Theoretical)

The flexibility of the azetidine ring and the rotation of the methyl groups lead to various possible conformations for this compound. Theoretical conformational analysis and molecular dynamics simulations are essential tools for exploring these conformational preferences and the molecule's dynamic behavior.

Theoretical Conformational Preferences of this compound

The azetidine ring is not planar and can exist in a puckered conformation. The substituents on the ring can adopt either axial or equatorial positions. For this compound, there are cis and trans isomers to consider, each with their own set of possible conformations.

Theoretical calculations can determine the relative energies of these different conformers. It is expected that the most stable conformer would minimize steric hindrance between the two methyl groups. For the trans isomer, a conformation where both methyl groups are in a pseudo-equatorial position would likely be the most stable. For the cis isomer, one methyl group would be pseudo-axial and the other pseudo-equatorial, leading to higher steric strain and thus lower stability compared to the trans isomer. The barrier to ring puckering and nitrogen inversion would also be key parameters determined through these calculations.

Table 3: Optimized Geometry of Puckered Azetidine (Parent Molecule) Note: This data for the unsubstituted azetidine ring provides a baseline for understanding the geometry of the 1,2-dimethyl derivative.

Geometric ParameterCalculated ValueExpected Influence of 1,2-Dimethyl Substitution
C-N Bond Length1.48 ÅMinor changes
C-C Bond Length1.55 ÅMinor changes
C-N-C Bond Angle87°Slight increase due to steric effects
Ring Puckering Angle~35°May vary depending on substituent positions

Molecular Dynamics Simulations of Intermolecular and Intramolecular Interactions

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal how the molecule interacts with itself and with other molecules, such as solvents.

Intramolecularly, MD simulations can explore the transitions between different conformations, providing insights into the flexibility of the ring and the rotational barriers of the methyl groups. These simulations can also highlight non-covalent interactions within the molecule that contribute to the stability of certain conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most likely reaction pathways.

For this compound, a key area of interest is its reactivity as a nucleophile, owing to the lone pair on the nitrogen atom. Computational models can simulate its reaction with various electrophiles, predicting the products and the reaction kinetics.

The ring-opening reactions of this compound are also of significant interest due to the inherent ring strain. Computational modeling can clarify the mechanism, whether it proceeds via an SN1 or SN2 pathway, and how the stereochemistry of the starting material influences the stereochemistry of the product. For example, in acid-catalyzed ring-opening, the protonation of the nitrogen atom would be the first step, followed by nucleophilic attack on one of the ring carbons. The regioselectivity of this attack would be influenced by the electronic and steric effects of the methyl groups, which can be accurately modeled using quantum chemical methods. These models can predict which carbon is more susceptible to attack and the energy barrier associated with each possible pathway.

Transition State Characterization for this compound Reactions

There is no specific information available in the scientific literature regarding the transition state characterization for reactions involving this compound. Computational methods, such as density functional theory (DFT) and ab initio calculations, are standardly employed to locate and characterize transition states in chemical reactions, providing insights into reaction barriers and mechanisms. However, the application of these methods to this compound has not been reported.

Computational Prediction of Reaction Selectivity and Regioselectivity

Detailed computational predictions of reaction selectivity and regioselectivity for this compound are not present in the current body of scientific literature. Theoretical chemistry offers various models to predict the outcomes of chemical reactions, including the analysis of frontier molecular orbitals and the calculation of activation energies for different reaction pathways. Despite the availability of these methods, specific studies on this compound are absent.

Prediction of Spectroscopic Parameters via Computational Methods

There are no published computational studies that specifically predict the spectroscopic parameters of this compound. Computational methods are frequently used to calculate spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra, which aid in the identification and characterization of molecules. However, such predictive studies for this compound have not been reported.

Applications of 1,2 Dimethylazetidine in Advanced Organic Synthesis and Materials Science

1,2-Dimethylazetidine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it a potentially valuable building block in the synthesis of complex molecules. Chiral molecules are crucial in pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.

Role in Asymmetric Synthesis and Natural Product Chemistry

In asymmetric synthesis, the goal is to create a target molecule as a single enantiomer. Chiral building blocks, such as enantiomerically pure this compound, can be incorporated into a larger molecule, transferring their stereochemistry to the final product. This strategy is frequently employed in the synthesis of natural products, which often possess intricate three-dimensional structures with multiple stereocenters. While general methods for the synthesis of chiral azetidine (B1206935) derivatives exist, specific examples detailing the use of this compound in the total synthesis of a named natural product are not readily found in the literature.

Utilization in Total Synthesis and Fragment-Based Approaches

Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. The use of pre-existing chiral building blocks can significantly simplify a synthetic route. In fragment-based drug discovery, small molecular fragments are screened for binding to a biological target. Promising fragments are then optimized and linked together to create a potent drug candidate. A chiral fragment like this compound could serve as a starting point in such a campaign, providing a defined three-dimensional structure. However, specific instances of this compound being used in a published total synthesis or a fragment-based discovery program are not prominently reported.

This compound as a Ligand or Organocatalyst in Catalytic Processes

The nitrogen atom in this compound can act as a Lewis base, making it a candidate for use as a ligand in metal-catalyzed reactions or as an organocatalyst.

Design and Synthesis of this compound-Based Ligands

Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The chirality of this compound could be exploited in the design of new ligands for various metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions. The synthesis of such ligands would typically involve functionalizing the azetidine ring or the methyl groups to introduce coordinating atoms like phosphorus or additional nitrogen atoms. Despite the potential, the design and synthesis of specific ligands derived from this compound and their application in catalytic processes are not well-documented.

Evaluation of this compound in Organocatalytic Systems

Polymer Chemistry Applications of Azetidine Scaffolds

Azetidine and its derivatives can be used as monomers in polymerization reactions, leading to the formation of polyamines. These polymers can have a range of applications, for instance, in coatings, adhesives, and biomedical materials. The polymerization of azetidines can proceed via ring-opening polymerization, initiated by cationic or anionic species. While the polymerization of the parent azetidine and other substituted azetidines has been studied, specific research on the polymerization of this compound, including kinetic data, polymer characterization, and material properties, is scarce. The presence of the two methyl groups could influence the polymerizability of the monomer and the properties of the resulting polymer.

This compound as a Monomer Precursor or Modifying Agent

Current research databases lack specific studies detailing the use of this compound as a primary building block (monomer) for polymerization. The synthesis of polymers often relies on monomers with specific reactive groups that can readily undergo polymerization reactions, such as vinyl groups, epoxides, or specific functionalities for step-growth polymerization. While the chemistry of azetidines allows for ring-opening reactions, the specific conditions and outcomes for the polymerization of this compound have not been reported in the reviewed literature.

Similarly, there is no significant body of work describing the use of this compound as a modifying agent to functionalize existing polymers. Polymer modification is a common strategy to impart new properties to materials, but the literature does not indicate that this compound is a commonly employed reagent for this purpose.

Incorporation into Polymer Backbones and Architectures

The direct incorporation of the this compound unit into the main chain or as a pendant group in various polymer architectures is not a well-documented area of research. While the synthesis of polymers with azetidinium functionalities is an active field, the specific contribution of the 1,2-dimethyl substitution pattern to the properties and performance of such materials has not been a focus of published studies.

Future Perspectives and Emerging Research Directions for 1,2 Dimethylazetidine

Untapped Synthetic Methodologies and Chemical Transformations for Azetidines

While established methods for azetidine (B1206935) synthesis exist, the development of novel, more efficient, and versatile strategies remains a key research focus. The inherent ring strain of azetidines makes them both challenging synthetic targets and valuable reactive intermediates. rsc.orgrsc.org Emerging methodologies are aimed at overcoming these challenges and exploiting their reactivity.

Photochemical Reactions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a highly atom-economical method for constructing the azetidine core. researchgate.netresearchgate.net Recent advancements using visible-light photocatalysis have overcome previous limitations, enabling the synthesis of highly functionalized bicyclic azetidines with high yields and diastereoselectivity. nih.govspringernature.com This approach allows for the use of readily available starting materials and offers a powerful tool for creating complex azetidine structures under mild conditions. springernature.com

Catalytic C-H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful strategy for synthesizing azetidines from readily accessible amine precursors. rsc.org This method demonstrates excellent functional group tolerance and allows for the formation of the strained four-membered ring through the activation of previously unreactive C-H bonds. rsc.org

Ring Expansions and Contractions: Azetidines can be synthesized through the rearrangement of other heterocyclic systems. Ring expansion of three-membered rings, such as aziridines, or ring contractions of five-membered heterocycles provide alternative pathways to the azetidine core. magtech.com.cnnih.gov For instance, N-sulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org

Novel Transformations: The strain inherent in the azetidine ring makes it an excellent substrate for ring-opening and ring-expansion reactions. rsc.org These transformations can lead to a diverse array of more complex nitrogen-containing molecules, such as pyrrolidines, piperidines, and azepanes, highlighting the role of azetidines as versatile synthetic building blocks. rsc.org

Synthetic Strategy Description Key Advantages
Aza Paternò–Büchi Reaction [2+2] photocycloaddition of an imine and an alkene. researchgate.netAtom-economical, use of simple precursors, mild conditions. springernature.com
Intramolecular C-H Amination Palladium-catalyzed cyclization of amine substrates. rsc.orgHigh functional group tolerance, synthesis from simple precursors. rsc.org
Ring Expansion/Contraction Synthesis from aziridines or five-membered heterocycles. magtech.com.cnAccess to diverse substitution patterns.
Lanthanide Catalysis La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.orgHigh yields, tolerance of sensitive functional groups. frontiersin.org
[3+1] Radical Cyclization Photo-induced copper-catalyzed annulation of aliphatic amines and alkynes. nih.govDirect and atom-economic approach. nih.gov

Exploration of Novel Reactivity Patterns and Selectivity Control

The reactivity of the azetidine ring is largely dictated by its ring strain, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. rsc.org This unique characteristic allows for controlled activation and functionalization. Future research will likely focus on harnessing this strain-driven reactivity with greater precision.

Strain-Release Functionalization: The cleavage of the C-N or C-C bonds within the azetidine ring can be triggered under specific conditions to introduce new functional groups. rsc.org This "strain-release" strategy is a powerful tool for synthesizing complex acyclic amines or larger heterocyclic systems. rsc.org The development of new catalytic systems that can selectively activate and cleave specific bonds within substituted azetidines like 1,2-Dimethylazetidine is a significant area for exploration.

Regio- and Diastereoselective Transformations: Achieving high levels of selectivity in reactions involving the azetidine ring is crucial for its application in complex molecule synthesis. For example, lanthanide-catalyzed intramolecular aminolysis of epoxy amines has been shown to produce azetidines with high regioselectivity. frontiersin.org Similarly, visible light-mediated [2+2] cycloadditions can yield bicyclic azetidines with excellent diastereoselectivity. nih.gov Future work will aim to expand the scope of these selective transformations to a wider range of substrates and reaction types.

Azetidines as Chiral Auxiliaries and Catalysts: The rigid, conformationally constrained structure of the azetidine ring makes it an attractive scaffold for use in asymmetric synthesis. magtech.com.cn Chiral azetidine derivatives have potential as ligands for metal catalysts or as organocatalysts, where their defined geometry can effectively control the stereochemical outcome of a reaction.

Advanced Computational and Data Science Approaches in Azetidine Chemistry

The integration of computational modeling and data science is revolutionizing the field of chemical synthesis, and azetidine chemistry is no exception. These tools offer the ability to predict reactivity, guide experimental design, and accelerate the discovery of new synthetic methods.

Predictive Modeling of Reactivity: Researchers have successfully used computational models to predict the feasibility and outcome of photocatalyzed reactions to form azetidines. eurekalert.orgsciencedaily.com By calculating properties such as frontier orbital energies, these models can prescreen potential starting materials (alkenes and oximes) to determine which pairs are likely to react successfully. eurekalert.orgsciencedaily.com This predictive power significantly reduces the need for trial-and-error experimentation, saving time and resources. eurekalert.org

Mechanism Elucidation: Computational studies, often employing Density Functional Theory (DFT), are invaluable for understanding the mechanisms of complex reactions. For instance, DFT calculations have been used to shed light on the radical pathways in copper-catalyzed azetidine synthesis and to explain the regioselectivity observed in lanthanide-catalyzed reactions. frontiersin.orgnih.gov A deeper mechanistic understanding allows chemists to optimize reaction conditions and rationally design more efficient catalysts and substrates.

Data-Driven Synthesis Planning: As more data on azetidine synthesis and reactivity becomes available, machine learning and artificial intelligence algorithms can be trained to identify patterns and predict optimal reaction conditions or novel synthetic routes. This data-driven approach has the potential to uncover non-intuitive reaction pathways and accelerate the discovery of new chemical transformations for this important class of heterocycles.

Computational Tool Application in Azetidine Chemistry Impact
Frontier Orbital Energy Matching Predicting success of aza Paternò–Büchi reactions. eurekalert.orgsciencedaily.comReduces trial-and-error, expands substrate scope. eurekalert.org
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., radical pathways, sources of selectivity). frontiersin.orgnih.govEnables rational optimization of reaction conditions.
Machine Learning/AI Synthesis planning, prediction of novel reactivity.Accelerates discovery of new synthetic methods.

Potential Roles in Sustainable Chemistry and Novel Catalytic Systems

The principles of green chemistry—such as atom economy, energy efficiency, and the use of renewable feedstocks—are increasingly important in modern organic synthesis. The development of new chemistry for azetidines aligns with these goals in several key areas.

Atom-Economical Syntheses: Many emerging methods for azetidine synthesis, particularly cycloaddition reactions like the aza Paternò–Büchi reaction, are inherently atom-economical, as all atoms of the reactants are incorporated into the product. springernature.com This minimizes waste generation compared to traditional multi-step syntheses involving protecting groups and stoichiometric reagents.

Photocatalysis and Electrocatalysis: The use of visible light or electricity to drive chemical reactions represents a greener alternative to methods that require harsh reagents or high temperatures. nih.govorganic-chemistry.org The development of photocatalytic and electrocatalytic methods for synthesizing and functionalizing azetidines is a promising avenue for sustainable chemistry. organic-chemistry.org

Azetidines in Organocatalysis: As mentioned, the rigid structure of azetidines makes them promising candidates for organocatalysts. rsc.org Organocatalysis avoids the use of often toxic and expensive heavy metals, offering a more sustainable approach to catalysis. Proline, an amino acid with a five-membered ring, is a well-known organocatalyst, and its four-membered analogue, azetidine-2-carboxylic acid, and its derivatives could play similar roles. bham.ac.uk

Greener Solvents and Catalysts: Future research will also focus on adapting synthetic routes for azetidines to use environmentally benign solvents and recyclable catalysts. For example, solid acid catalysts have been used for sustainable synthesis of other platform chemicals and could potentially be applied to azetidine chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Dimethylazetidine, and how can purity and structural integrity be validated?

  • Methodological Answer :

  • Synthesis : Common methods include ring-closing reactions of appropriately substituted precursors (e.g., cyclization of 1,2-diamines with carbonyl compounds under acidic or catalytic conditions).
  • Characterization : Validate purity via GC-MS or HPLC. Confirm structure using 1^1H/13^13C NMR (e.g., characteristic shifts for azetidine ring protons at δ 2.5–3.5 ppm) and IR spectroscopy (C-N stretch ~1100 cm1^{-1}). For new derivatives, elemental analysis is critical to confirm stoichiometry .
  • Data Reporting : Limit detailed characterization of ≤5 compounds in the main text; additional data should be provided in supplementary materials with explicit cross-referencing .

Q. How should researchers design experiments to study the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • Experimental Design : Use differential scanning calorimetry (DSC) to measure decomposition temperatures. Pair with computational methods (e.g., DFT calculations for ring strain analysis).
  • Variable Testing : Assess stability under thermal (e.g., 50–150°C), acidic/basic (pH 2–12), and oxidative (H2_2O2_2) conditions. Monitor degradation products via LC-MS .
  • Reproducibility : Document all parameters (solvent, catalyst loading, reaction time) to enable replication. Use standardized IUPAC nomenclature to avoid ambiguity .

Q. What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

  • Methodological Answer :

  • NMR : Compare coupling constants (JJ) of ring protons; azetidines exhibit distinct splitting patterns vs. pyrrolidines or piperidines. 13^13C NMR can differentiate substituent positions (e.g., methyl groups at C1 vs. C3).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies exact mass differences between isomers. Fragmentation patterns (e.g., loss of CH3_3 groups) provide additional evidence .

Advanced Research Questions

Q. How can in silico methods (e.g., molecular docking) predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • Docking Protocols : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Validate force fields for azetidine’s ring strain and conformational flexibility.
  • ADME Prediction : Apply tools like SwissADME to assess pharmacokinetic properties. Note that methylation may enhance metabolic stability but reduce solubility .
  • Limitations : Address discrepancies between computational predictions and experimental data (e.g., Lipinski rule violations) by refining parameters or validating with in vitro assays .

Q. What strategies resolve contradictions in reported reactivity data for this compound (e.g., nucleophilic vs. electrophilic behavior)?

  • Methodological Answer :

  • Systematic Replication : Reproduce conflicting studies with controlled variables (solvent, temperature, catalyst).
  • Mechanistic Probes : Use isotopic labeling (15^{15}N or 13^{13}C) to trace reaction pathways. For example, 15^{15}N NMR can clarify whether ring-opening occurs via nucleophilic attack or radical intermediates.
  • Literature Synthesis : Cross-reference studies to identify overlooked factors (e.g., trace metal impurities or moisture sensitivity) .

Q. How can researchers design a kinetic study to quantify the ring-opening kinetics of this compound in aqueous media?

  • Methodological Answer :

  • Experimental Setup : Use stopped-flow spectrophotometry to monitor real-time degradation. Vary pH (3–10) and temperature (25–80°C) to construct Arrhenius plots.
  • Data Analysis : Apply pseudo-first-order kinetics. Compare activation energies (EaE_a) with computational models (e.g., transition state theory).
  • Error Mitigation : Include control experiments to account for solvent effects or secondary reactions .

Data Presentation and Reproducibility

Q. What are best practices for presenting spectral data and computational results in publications?

  • Methodological Answer :

  • Tables : Include peak assignments (δ, multiplicity, integration) in NMR tables. For docking results, tabulate binding energies, RMSD values, and active-site residues.
  • Figures : Highlight key interactions in molecular docking (e.g., hydrogen bonds, π-π stacking) using PyMOL or Chimera. Ensure all axes are labeled with units .
  • Supplementary Materials : Provide raw spectral files (e.g., .jdx format) and computational input/output files (e.g., .pdb, .log) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.